molecular formula C15H21N6O6P B1244432 Cyclic 8-piperidino-3',5'-AMP

Cyclic 8-piperidino-3',5'-AMP

Cat. No.: B1244432
M. Wt: 412.34 g/mol
InChI Key: KBRGEUZQYNIAKB-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-PIP-cAMP is a cyclic adenyl ribonucleotide that is cAMP (cyclic adenosine 3',5'-phosphate) in which the hydrogen at position 8 has been replaced by a piperidin-1-yl group. A selective cAMP-dependent protein kinase A (PKA) activator and cAMP analogue with high selectivity for site A of PKA type I and for site B of PKA type II. It has a role as an antineoplastic agent and a protein kinase A agonist. It is a 3',5'-cyclic purine nucleotide, an adenyl ribonucleotide, a tertiary amino compound and a member of piperidines. It derives from a 3',5'-cyclic AMP.

Properties

Molecular Formula

C15H21N6O6P

Molecular Weight

412.34 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C15H21N6O6P/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18)/t8-,10-,11-,14-/m1/s1

InChI Key

KBRGEUZQYNIAKB-IDTAVKCVSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)O)O)N

SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N

Synonyms

8-PIP-cAMP
8-piperidinoadenosine-3',5'-cyclic monophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclic 8-piperidino-3',5'-AMP
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Cyclic 8-piperidino-3',5'-AMP
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Cyclic 8-piperidino-3',5'-AMP
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Cyclic 8-piperidino-3',5'-AMP
Reactant of Route 5
Cyclic 8-piperidino-3',5'-AMP
Reactant of Route 6
Cyclic 8-piperidino-3',5'-AMP

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